molecular formula C25H24O6 B1251809 Ochrocarpin B

Ochrocarpin B

Cat. No.: B1251809
M. Wt: 420.5 g/mol
InChI Key: LCBIHGVAJHDTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ochrocarpin B is a furanocoumarin that is 2H-furo[2,3-h]chromen-2-one substituted by a hydroxy group at position 5, 2-hydroxypropan-2-yl group at position 8, a 3-methylbutanoyl group at position 6 and a phenyl group at position 4. Isolated from the bark of Ochrocarpos punctatus, it exhibits cytotoxicity against the A2780 ovarian cancer cell line. It has a role as a metabolite and an antineoplastic agent. It is a furanocoumarin, a member of phenols and a tertiary alcohol.

Scientific Research Applications

Cytotoxic Properties

Ochrocarpin B, isolated from the bark of Ochrocarpos punctatus, has been identified for its cytotoxic properties. Research conducted in 2002 found that ochrocarpins A-G and ochrocarpinones A-C, along with other coumarins, exhibited cytotoxicity against the A2780 ovarian cancer cell line. This suggests a potential application of this compound in cancer research and treatment (Chaturvedula, Schilling, & Kingston, 2002).

Genomic and Phylogenetic Analysis

Another research area includes the genomic and phylogenetic analysis of related species. For instance, studies on Oxytropis ochrocephala, which may contain this compound-like compounds, focus on identifying stable reference genes for transcriptional analysis under various stress conditions. This research aids in understanding the genetic basis of plant acclimation to environmental stresses (Zhuang, Fu, He, Wang, & Wei, 2015).

Nodulation and Plant-Microbe Interaction

Research on strains of Ochrobactrum, such as Ochrobactrum lupini, has revealed insights into legume nodulation, a process crucial for nitrogen fixation in agriculture. Understanding the nodulation capabilities of these strains can have implications in enhancing crop yields and soil fertility, potentially linking to the natural functions of compounds like this compound (Trujillo et al., 2005).

Antifungal Activity

The antifungal susceptibility patterns of various fungi, including those of the genera Ochroconis and Verruconis, have been studied. Understanding these patterns can inform the development of antifungal treatments, where compounds like this compound might play a role (Seyedmousavi et al., 2014).

Pharmacognostic Studies

Pharmacognostic studies on plants like Ochrocarpus longifolius, potentially related to this compound, provide insight into the presence of various bioactive compounds and their quantification. This information is crucial for the development of herbal medicines and supplements (Jain & Tiwari, 2011).

Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(3-methylbutanoyl)-4-phenylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C25H24O6/c1-13(2)10-17(26)21-22(28)20-15(14-8-6-5-7-9-14)12-19(27)31-23(20)16-11-18(25(3,4)29)30-24(16)21/h5-9,11-13,28-29H,10H2,1-4H3

InChI Key

LCBIHGVAJHDTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C4=CC=CC=C4)C=C(O2)C(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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